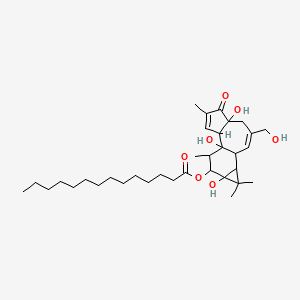

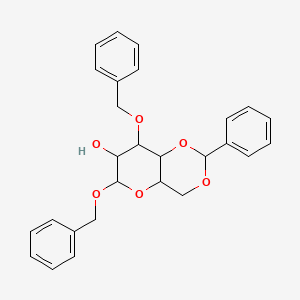

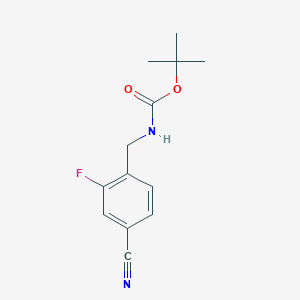

![molecular formula C30H52O2Si B12285098 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-al est un dérivé synthétique du cholestérol. Ce composé est caractérisé par la présence d'un groupe protecteur tert-butyldiméthylsilyle (TBDMS) lié au groupe hydroxyle en position 3 du squelette cholestérol.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-al implique généralement la protection du groupe hydroxyle en position 3 du cholestérol. Le processus commence par la réaction du cholestérol avec le chlorure de tert-butyldiméthylsilyle (TBDMS-Cl) en présence d'une base telle que l'imidazole ou la pyridine. La réaction est effectuée dans un solvant anhydre comme le dichlorométhane ou le tétrahydrofurane (THF) sous atmosphère inerte pour éviter toute interférence de l'humidité. La réaction se déroule à température ambiante ou à des températures légèrement élevées pour donner le composé protégé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation sont courantes dans les milieux industriels pour obtenir la qualité de produit souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

(3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-al subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde en position 24 peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe protecteur TBDMS peut être éliminé en milieu acide en utilisant des réactifs tels que le fluorure de tétrabutylammonium (TBAF) pour obtenir le groupe hydroxyle libre.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en solution aqueuse ou trioxyde de chrome dans l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Fluorure de tétrabutylammonium dans le tétrahydrofurane.

Principaux produits formés

Oxydation : (3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-oïque.

Réduction : (3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-ol.

Substitution : Cholestérol.

Applications de recherche scientifique

(3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-al a plusieurs applications de recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules complexes, en particulier dans la préparation de dérivés stéroïdiens.

Chimie médicinale : Étudié pour son rôle potentiel dans le développement de médicaments, en particulier dans la conception d'agents hypocholestérolémiants et d'autres composés thérapeutiques.

Études biologiques : Utilisé dans des études liées au métabolisme du cholestérol et à son impact sur les fonctions cellulaires.

Applications industrielles : Employé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de (3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-al est principalement lié à son rôle de dérivé du cholestérol. Le composé peut interagir avec diverses enzymes et récepteurs impliqués dans le métabolisme du cholestérol. Le groupe protecteur TBDMS confère une stabilité à la molécule, lui permettant d'être utilisé dans diverses applications synthétiques et biologiques sans subir une dégradation prématurée.

Applications De Recherche Scientifique

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex molecules, particularly in the preparation of steroid derivatives.

Medicinal Chemistry: Investigated for its potential role in drug development, particularly in the design of cholesterol-lowering agents and other therapeutic compounds.

Biological Studies: Used in studies related to cholesterol metabolism and its impact on cellular functions.

Industrial Applications: Employed in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al is primarily related to its role as a cholesterol derivative. The compound can interact with various enzymes and receptors involved in cholesterol metabolism. The TBDMS protecting group provides stability to the molecule, allowing it to be used in various synthetic and biological applications without undergoing premature degradation.

Comparaison Avec Des Composés Similaires

Composés similaires

Cholestérol : Le composé parent, qui n'a pas de groupe protecteur TBDMS.

(3β)-3-Hydroxychol-5-en-24-al : Structure similaire, mais sans groupe TBDMS.

(3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-oïque : Une forme oxydée du composé.

Unicité

La présence du groupe protecteur TBDMS dans (3β)-3-[[(1,1-Diméthyléthyl)diméthylsilyl]oxy]-chol-5-en-24-al confère des caractéristiques de stabilité et de réactivité uniques. Cela en fait un intermédiaire précieux en synthèse organique et un outil utile dans la recherche en chimie médicinale.

Propriétés

Formule moléculaire |

C30H52O2Si |

|---|---|

Poids moléculaire |

472.8 g/mol |

Nom IUPAC |

4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal |

InChI |

InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,19,21,23-27H,9-10,12-18,20H2,1-8H3 |

Clé InChI |

SJKYBZKXRMDCDB-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

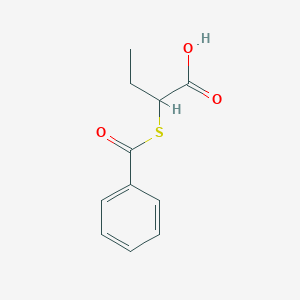

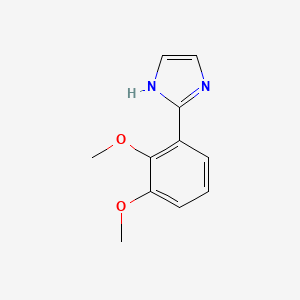

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

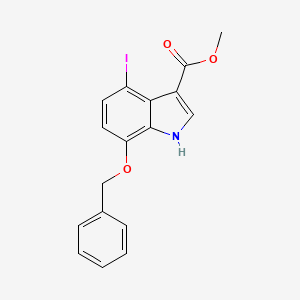

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

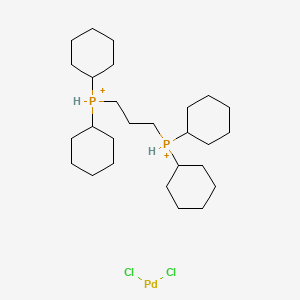

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)

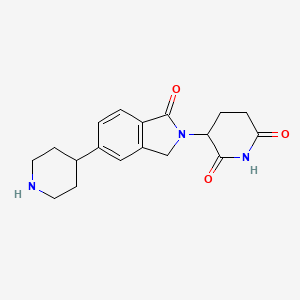

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

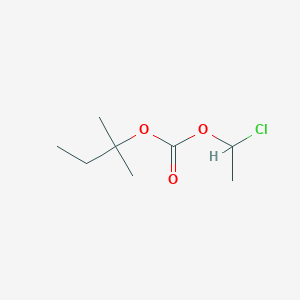

![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)